molecular formula C13H13N3O2 B2864304 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid CAS No. 890093-19-3

2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid

Cat. No.: B2864304
CAS No.: 890093-19-3
M. Wt: 243.266
InChI Key: ZZYSWMZPDNLUKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid is a heterocyclic compound that features a triazole ring fused with a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It has a molecular formula of C₁₃H₁₃N₃O₂ and a molecular weight of 243.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with methyl isocyanate to form an intermediate, which is then reacted with benzoic acid derivatives to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Cyclopropyl-5-methyl-4H-1,2,4-triazol-4-yl)benzoic acid is unique due to its specific cyclopropyl and methyl substituents, which can influence its chemical reactivity and biological activity. These structural features may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(3-cyclopropyl-5-methyl-1,2,4-triazol-4-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-14-15-12(9-6-7-9)16(8)11-5-3-2-4-10(11)13(17)18/h2-5,9H,6-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYSWMZPDNLUKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=CC=CC=C2C(=O)O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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